2-(3-methoxyphenyl)-1H-1,3-benzodiazole
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its key functional groups .
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield .Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and spectral properties (IR, UV-Vis, NMR, etc.) .Scientific Research Applications
Pharmacological Significance in Medicinal Chemistry
Benzodiazole derivatives, including structures akin to 2-(3-methoxyphenyl)-1H-1,3-benzodiazole, showcase a vast spectrum of pharmacological activities. These compounds are integral to numerous natural and synthetic bioactive molecules. Their activities range from antimicrobial, antiviral, and anti-inflammatory effects to antidiabetic, antitumor, and anticancer properties. The structural diversity afforded by the benzodiazole scaffold has proven immensely valuable in drug discovery, leading to the development of novel therapeutic agents. This versatility is underlined by the significant research into benzothiazole derivatives, which share a close structural relationship with benzodiazoles and exhibit a broad spectrum of biological activities (Bhat & Belagali, 2020; Kamal et al., 2015).
Applications in Optoelectronic Materials
The incorporation of benzodiazole units into π-extended conjugated systems is highly valued for creating novel optoelectronic materials. Quinazolines, closely related to benzodiazoles, are recognized for their contributions to electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The development of luminescent small molecules and chelate compounds featuring quinazoline or pyrimidine rings, which share a heterocyclic core with benzodiazoles, highlights the potential of these structures in optoelectronics. Their applications span from organic light-emitting diodes (OLEDs) to dye-sensitized solar cells and nonlinear optical materials, demonstrating the broad utility of benzodiazole derivatives in advancing optoelectronic technologies (Lipunova et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-methoxyphenyl)-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-17-11-6-4-5-10(9-11)14-15-12-7-2-3-8-13(12)16-14/h2-9H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMZPXRUPPCGFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355242 |
Source
|
Record name | 2-(3-methoxyphenyl)-1H-1,3-benzodiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-1H-1,3-benzodiazole | |
CAS RN |
36677-36-8 |
Source
|
Record name | 2-(3-methoxyphenyl)-1H-1,3-benzodiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-methoxyphenyl)-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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